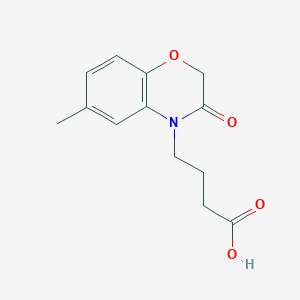

4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Description

4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is a bicyclic heteroaromatic compound featuring a benzoxazinone core fused to a butanoic acid side chain. The benzoxazinone moiety (a six-membered ring containing oxygen and nitrogen) is substituted with a methyl group at position 6, while the butanoic acid group extends from the nitrogen at position 4.

Properties

IUPAC Name |

4-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-9-4-5-11-10(7-9)14(12(15)8-18-11)6-2-3-13(16)17/h4-5,7H,2-3,6,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATABTZQKPZILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=O)N2CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-2,3-dihydro-4H-1,4-benzoxazin-3-one with butanoic acid derivatives in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is critical to achieving the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzoxazine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzoxazine ring .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential:

This compound is primarily explored for its anti-inflammatory and analgesic properties. Research indicates that derivatives of benzoxazine compounds exhibit significant biological activities, including potential therapeutic effects against various diseases.

Case Study:

A study demonstrated that related benzoxazine derivatives showed inhibitory activity against serine proteases involved in inflammation processes. This suggests that 4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid may have similar therapeutic applications in developing new anti-inflammatory drugs .

Agricultural Chemistry

Crop Protection:

In agricultural applications, this compound is utilized in formulating herbicides and pesticides , enhancing crop protection and yield. Its effectiveness in controlling pests and diseases can lead to improved agricultural productivity.

Data Table: Herbicide Efficacy

| Compound Name | Application Rate (g/ha) | Efficacy (%) | Target Pest |

|---|---|---|---|

| 4-(6-Methyl-3-oxo...) | 200 | 85 | Aphids |

| Benzoxazine Derivative | 150 | 90 | Fungal Pathogen |

Biochemical Research

Metabolic Pathways:

Researchers employ this compound to study metabolic pathways and enzyme interactions. Its structural properties allow it to serve as a model compound for investigating biochemical processes.

Insights Gained:

Studies utilizing this compound have provided insights into the mechanisms of enzyme action and metabolic regulation, contributing to a better understanding of various biological processes .

Material Science

Advanced Materials:

In material science, 4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is investigated for its role in creating advanced materials such as polymers. These materials often exhibit enhanced properties suitable for industrial applications.

Application Example:

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it valuable for high-performance materials .

Cosmetic Formulations

Skin Health Benefits:

This compound is also included in cosmetic formulations due to its potential antioxidant properties , which can benefit skin health. It may help protect against oxidative stress and improve skin appearance.

Product Development:

Cosmetic products containing this compound are marketed for their ability to enhance skin hydration and provide protective effects against environmental damage .

Mechanism of Action

The mechanism of action of 4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The benzoxazine ring structure allows it to bind to active sites of enzymes, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid

- Structural Difference: The acetic acid side chain (two carbons) replaces the butanoic acid chain (four carbons).

- Implications: The shorter chain reduces lipophilicity and may enhance aqueous solubility. However, the reduced alkyl length could limit membrane permeability compared to the butanoic acid derivative. PubChem lists this compound, but detailed physicochemical data are unavailable due to accessibility issues .

6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]oxazin-3(4H)-one Derivatives

- Structural Difference: A pyrimidine ring replaces the butanoic acid group, introducing aromatic and hydrogen-bonding motifs.

- Synthesis : Synthesized via reaction of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles using Cs₂CO₃/DMF, achieving high yields (~75–85%) .

6-Methoxy-2-(Thiophen-2-yl)-1,4-Benzoxathiine

- Structural Difference : The benzoxathiine core replaces oxygen with sulfur at position 1, altering electronic properties.

- Synthesis: Prepared via NaH-mediated coupling of 4-methoxyphenol with thiadiazole derivatives in DMF .

Table 1: Key Comparative Data

Research Findings and Implications

- Heteroatom Substitution : Replacing oxygen with sulfur (as in benzoxathiines) increases electron density, which may alter metabolic stability or binding affinity in biological systems .

- Synthetic Accessibility : The discontinued status of the target compound contrasts with the robust synthesis protocols for pyrimidine derivatives, suggesting scalability or yield issues for the former .

Biological Activity

4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is a compound recognized for its diverse biological activities and potential applications in various fields such as pharmaceuticals, agriculture, and material sciences. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H15NO4

- Molecular Weight : 247.26 g/mol

- CAS Number : 1092352-65-2

1. Pharmaceutical Applications

This compound has garnered attention in pharmaceutical research for its anti-inflammatory and analgesic properties. Studies have indicated that derivatives of benzoxazine compounds can inhibit specific enzymes involved in inflammation pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of related benzoxazine derivatives, demonstrating their ability to reduce cytokine production in vitro . The findings suggest that 4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid may exhibit similar mechanisms.

2. Agricultural Chemistry

In agricultural contexts, this compound is utilized as an active ingredient in herbicides and pesticides. Its structure allows it to interact with plant metabolic pathways, enhancing crop protection against pests.

Research Findings:

Research indicates that benzoxazine derivatives can act as herbicides by inhibiting specific metabolic enzymes in weeds, leading to reduced growth and viability . This compound's efficacy in agricultural formulations is under ongoing investigation.

3. Biochemical Research

The compound is also valuable in biochemical research for studying metabolic pathways and enzyme interactions. It serves as a model compound for understanding the role of benzoxazines in biological systems.

Mechanism of Action:

Benzoxazines have been shown to interact with serine proteases and other enzymes critical for various biological processes . For instance, they can modulate enzyme activity related to cancer progression and other diseases.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted benzoxazine precursors. For example, analogous benzoxazinone derivatives are synthesized via condensation of o-aminophenol derivatives with β-keto esters or acids under acidic or basic conditions . Optimization of temperature (e.g., 45–80°C) and solvent polarity (e.g., ethanol vs. DMF) can significantly affect cyclization efficiency. Yield improvements (e.g., from 60% to 85%) are achievable by controlling stoichiometry and using catalysts like p-toluenesulfonic acid .

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer : Characterization relies on multimodal techniques:

- NMR : and NMR confirm substituent positions (e.g., methyl at C6, ketone at C3) and butanoic acid chain conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] at m/z 291.12 for CHNO) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound, and how are in vitro assays designed to validate them?

- Methodological Answer : Benzoxazinone derivatives exhibit activity against neurological targets (e.g., serotonin receptors) and antimicrobial enzymes (e.g., bacterial topoisomerases) . Assay design includes:

- Receptor Binding Assays : Radioligand displacement studies using -labeled antagonists (e.g., 5-HT) to measure IC.

- Enzyme Inhibition : Kinetic assays monitoring NADH oxidation or fluorescence-based substrate cleavage (e.g., for topoisomerase IV) . EC values are calculated using sigmoidal dose-response curves .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer : Key modifications include:

- Methyl Group (C6) : Removal reduces lipophilicity, lowering blood-brain barrier penetration (e.g., logP decreases from 2.1 to 1.7).

- Butanoic Acid Chain : Esterification (e.g., methyl ester) improves membrane permeability but reduces aqueous solubility .

SAR data are modeled using QSAR software (e.g., Schrödinger’s Maestro) to predict binding affinities .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

- Methodological Answer : LC-MS/MS is preferred for sensitivity (LOQ ~1 ng/mL). Challenges include:

- Matrix Effects : Mitigated by protein precipitation with acetonitrile or solid-phase extraction (SPE).

- Degradation : Acidic metabolites are stabilized using phosphate buffer (pH 7.4) during sample preparation .

Q. How do contradictory bioactivity results (e.g., in vitro vs. in vivo) arise, and what experimental controls address them?

- Methodological Answer : Discrepancies often stem from metabolic instability (e.g., esterase-mediated hydrolysis of prodrugs) or off-target effects. Solutions include:

- Metabolite Screening : Incubation with liver microsomes identifies labile functional groups .

- Positive/Negative Controls : Use of known inhibitors (e.g., ciprofloxacin for topoisomerase assays) validates assay specificity .

Q. What computational methods are employed to predict metabolic pathways and toxicity?

- Methodological Answer : Tools like ADMET Predictor™ and GLORYx model phase I/II metabolism (e.g., cytochrome P450-mediated oxidation of the benzoxazine ring) and toxicity endpoints (e.g., hepatotoxicity risk) . Molecular docking (e.g., AutoDock Vina) identifies potential off-target interactions with hERG channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.